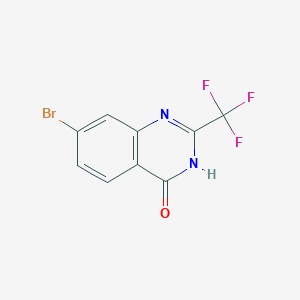
7-Bromo-2-(trifluoromethyl)quinazolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-(trifluoromethyl)quinazolin-4-ol is a chemical compound with the molecular formula C9H4BrF3N2O . It is a derivative of quinazolin-4-ol, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of 7-Bromo-2-(trifluoromethyl)quinazolin-4-ol consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring . This core is substituted at the 7-position with a bromine atom and at the 2-position with a trifluoromethyl group .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Quinazoline derivatives like 7-Bromo-2-(trifluoromethyl)quinazolin-4-ol demonstrate significant biological activities. A study described the synthesis of similar compounds with potential applications as antitumor and antimicrobial agents. These compounds were screened for antiproliferative and antimicrobial activities against various cells, indicating their potential in medical research (Eweas, Abdallah, & Elbadawy, 2021).
Antimicrobial Properties
- Research on related quinazolin-4(3H)-one derivatives has shown significant antimicrobial properties. This includes a study that synthesized and evaluated the antimicrobial activity of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives (Raval, Desai, & Desai, 2012).
Antibacterial Activity and Drug Development
- Novel 2,3-Disubstituted Quinazolin-4-(3H)-ones, related to 7-Bromo-2-(trifluoromethyl)quinazolin-4-ol, have been synthesized and exhibited good to moderate antibacterial activity. This showcases their potential in developing new antibacterial drugs (Akl, El-Sayed, & Saied, 2017).
Anticancer Research
- A study on the synthesis of quinazolin-4(3H)-ones via amidine N-arylation indicates potential applications in cancer research. This method could be applicable for synthesizing quinazolin-4(3H)-ones that are similar to 7-Bromo-2-(trifluoromethyl)quinazolin-4-ol, potentially contributing to cancer therapy research (Li et al., 2013).
Antiviral and Anti-Inflammatory Applications
- Novel 3-sulphonamido-quinazolin-4(3H)-One Derivatives were synthesized and evaluated for their antiviral activities against respiratory and biodefense viruses. These derivatives indicate potential for the development of antiviral drugs (Selvam et al., 2007).
- Another study synthesized new 2-pyridyl (3H)-quinazolin-4-one derivatives and screened them for anti-inflammatory and analgesic activities. This highlights the potential of quinazolin-4-one derivatives in developing new anti-inflammatory agents (Eweas et al., 2012).
Mécanisme D'action
Propriétés
IUPAC Name |
7-bromo-2-(trifluoromethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3N2O/c10-4-1-2-5-6(3-4)14-8(9(11,12)13)15-7(5)16/h1-3H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCSIDDMIINQPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(NC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3003684.png)
![2-(cyclohexylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3003685.png)
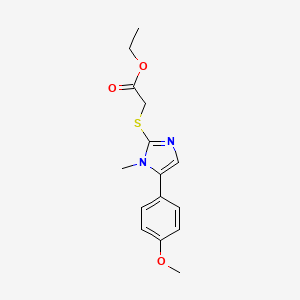
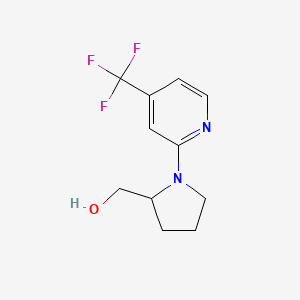
![3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3003690.png)
![Methyl 2-amino-2-[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3003692.png)
![3-benzyl-5-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003694.png)
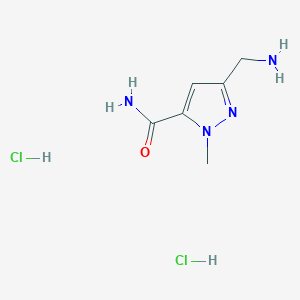
![3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-ethyl-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B3003696.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B3003697.png)
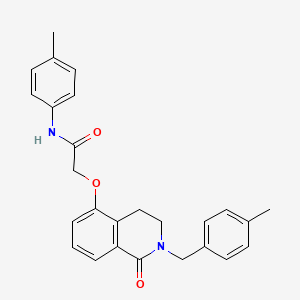

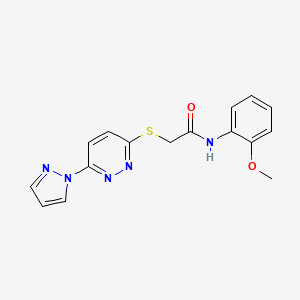
![3,6-Diamino-2-(4-chlorobenzoyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3003707.png)